molecular formula C15H21NO2 B335587 N-cycloheptyl-3-methoxybenzamide

N-cycloheptyl-3-methoxybenzamide

Katalognummer: B335587
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: ATUISFSUUWWJFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-3-methoxybenzamide is a chemical compound of interest in medicinal chemistry and antibacterial research. It belongs to the class of 3-alkoxybenzamides, which are known to inhibit bacterial cell division by targeting the essential filamenting temperature-sensitive mutant Z (FtsZ) protein, a promising mechanism for developing novel antibiotics against Gram-positive bacteria like Staphylococcus aureus . Researchers value this compound and its analogs for their potential as FtsZ-targeting antibacterial agents, which can lead to the formation of elongated bacterial cells and eventual cell death by disrupting the formation of the division septum . The structural core of 3-methoxybenzamide offers good ligand efficiency and cell penetration, making it a versatile scaffold for further chemical optimization and structure-activity relationship (SAR) studies . Beyond antimicrobial applications, benzamide derivatives are frequently investigated for a wide range of other biological activities, including potential antiviral, anti-inflammatory, and anti-cancer properties . This product is provided for research purposes such as biological screening, hit-to-lead optimization, and mechanistic studies. It is intended for use by qualified laboratory professionals only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use.

Eigenschaften

Molekularformel

C15H21NO2

Molekulargewicht

247.33 g/mol

IUPAC-Name

N-cycloheptyl-3-methoxybenzamide

InChI

InChI=1S/C15H21NO2/c1-18-14-10-6-7-12(11-14)15(17)16-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,16,17)

InChI-Schlüssel

ATUISFSUUWWJFX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2CCCCCC2

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)NC2CCCCCC2

Herkunft des Produkts

United States

Foundational & Exploratory

Literature review on N-substituted benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Architecture, Synthesis, and Pharmacological Diversity[1][2][3]

Executive Summary

The N-substituted benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutic agents ranging from atypical antipsychotics (e.g., Sulpiride) to histone deacetylase (HDAC) inhibitors (e.g., Entinostat). Its structural rigidity, combined with the capacity for orthogonal functionalization at the aromatic ring and the amide nitrogen, allows for precise tuning of lipophilicity (


), metabolic stability, and target selectivity.

This technical guide dissects the benzamide class through the lens of Structure-Activity Relationships (SAR) , providing researchers with actionable synthetic protocols and mechanistic insights required to navigate this chemical space effectively.

Chemical Architecture & Synthetic Strategies

The benzamide core consists of a benzene ring linked to an amide group. The "N-substitution" refers to the derivatization of the amide nitrogen, which is critical for orienting the molecule within a receptor binding pocket.

1.1 Synthetic Methodologies

While simple acylation of amines with benzoyl chlorides is the historical standard, modern drug discovery demands milder conditions to tolerate sensitive functional groups.

Method A: Acid Chloride Activation (Classic)

  • Utility: High-throughput synthesis of simple derivatives.

  • Mechanism: Nucleophilic acyl substitution via an addition-elimination pathway.

  • Limitation: Generates HCl; incompatible with acid-sensitive groups without scavengers.

Method B: In Situ Activation (Modern)

  • Utility: Complex scaffolds requiring mild conditions.

  • Reagents: HATU, EDC/HOBt.

  • Advantage: Prevents racemization in chiral amines and tolerates diverse functionality.

1.2 Visualization: Synthetic Workflow

The following diagram outlines the decision logic for selecting a synthetic route.

SyntheticWorkflow Start Target: N-Substituted Benzamide CheckAcid Starting Material: Benzoic Acid Derivative? Start->CheckAcid CheckSens Contains Acid-Sensitive or Chiral Centers? CheckAcid->CheckSens Yes RouteA Route A: Acid Chloride Method (SOCl2 activation) CheckSens->RouteA No (Robust) RouteB Route B: Coupling Reagent (HATU/DIPEA) CheckSens->RouteB Yes (Sensitive) ProcessA 1. Reflux with SOCl2 2. Add Amine + Et3N (0°C) 3. Quench & Extract RouteA->ProcessA ProcessB 1. Dissolve Acid in DMF 2. Add HATU + DIPEA 3. Add Amine (RT) RouteB->ProcessB

Caption: Decision matrix for selecting between acid chloride activation and HATU-mediated coupling based on substrate stability.

Validated Experimental Protocol

Protocol: HATU-Mediated Synthesis of N-(4-piperidinyl)benzamide Derivatives Context: This protocol is optimized for coupling electron-deficient benzoic acids with sterically hindered secondary amines, a common challenge in medicinal chemistry.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation Phase (The "Pre-activation" Step):

    • Action: Dissolve the benzoic acid derivative (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

      
      ). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15–30 minutes.
      
    • Expert Insight: The pre-activation step allows the formation of the activated O-7-azabenzotriazole active ester. The color often changes to yellow/orange. Crucial: Do not add the amine immediately; give the active ester time to form to minimize competing side reactions.

  • Coupling Phase:

    • Action: Add the amine (1.2 mmol) dropwise to the reaction mixture.

    • Expert Insight: If the amine is a salt (e.g., hydrochloride), ensure extra DIPEA is added to liberate the free base. Without the free base, the nucleophilic attack cannot occur.

  • Monitoring & Quenching:

    • Action: Monitor via LC-MS or TLC (typically 2–12 hours). Once complete, dilute with EtOAc (30 mL) and wash with saturated

      
       (2x), water (2x), and brine (1x).
      
    • Self-Validating Check: The bicarbonate wash removes unreacted acid and the acidic byproduct of HATU. The water wash removes the polar DMF. If the organic layer retains DMF, the subsequent evaporation will be difficult and may degrade the product.

  • Purification:

    • Action: Dry over

      
      , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc or DCM/MeOH gradients).
      
Pharmacological Profiles & SAR Deep Dive

The versatility of the benzamide scaffold arises from its ability to act as a "linker" that positions critical binding elements.

3.1 Antipsychotics (Dopamine D2/D3 Antagonism)
  • Mechanism: Orthosteric blockade of post-synaptic D2 receptors.

  • Key SAR Features:

    • Aromatic Ring: Requires an ortho-methoxy (or similar H-bond acceptor) group. This forms an intramolecular hydrogen bond with the amide proton, locking the molecule in a planar, pseudo-ring conformation (the "virtual ring").

    • N-Substituent: Typically a basic nitrogen-containing heterocycle (pyrrolidine, piperidine) connected via a methylene linker. The basic nitrogen mimics the protonated amine of dopamine.

    • Examples: Sulpiride, Amisulpride, Remoxipride.

3.2 HDAC Inhibitors (Epigenetic Modulation)
  • Mechanism: Chelation of the Zinc ion (

    
    ) in the catalytic pocket of Histone Deacetylases.
    
  • Key SAR Features:

    • Zinc Binding Group (ZBG): The benzamide moiety itself acts as the ZBG. The carbonyl oxygen and the amino group coordinate the zinc.

    • The "Cap": The N-substituent extends to the surface of the enzyme, determining isoform selectivity (e.g., HDAC1 vs HDAC6).

    • Examples: Entinostat (MS-275), Chidamide.[1]

3.3 Visualization: Mechanism of Action Comparison

This diagram contrasts how the same chemical core interacts with two completely different biological targets based on substitution patterns.

MOA_Comparison cluster_D2 Dopamine D2 Receptor (Antipsychotic) cluster_HDAC HDAC Enzyme (Oncology) D2_Core Benzamide Core (Planar Conformation) D2_Feat1 Ortho-Methoxy Group (Intramolecular H-bond) D2_Core->D2_Feat1 Structural Lock D2_Feat2 Basic Amine Side Chain (Ionic Bond with Asp residue) D2_Core->D2_Feat2 Pharmacophore HDAC_Core Benzamide Core (Zinc Binding Group) HDAC_Feat1 Ortho-Amino Group (Zn2+ Chelation) HDAC_Core->HDAC_Feat1 Catalytic Site HDAC_Feat2 Hydrophobic Cap (Surface Recognition) HDAC_Core->HDAC_Feat2 Selectivity

Caption: Divergent SAR requirements for D2 receptor antagonism versus HDAC inhibition using the benzamide scaffold.

Comparative Data Analysis

The following table summarizes key N-substituted benzamide derivatives, highlighting the drastic shift in biological activity driven by specific structural modifications.

CompoundPrimary TargetTherapeutic AreaKey Structural FeatureActivity Metric
Sulpiride Dopamine D2/D3AntipsychoticOrtho-methoxy + pyrrolidine ring

(D2) ≈ 10–20 nM
Entinostat (MS-275) HDAC 1/3Oncology2-aminobenzamide ZBG

(HDAC1) ≈ 0.2 µM
Metoclopramide D2 / 5-HT4Anti-emeticOrtho-methoxy + para-amino

(D2) ≈ 28 nM
Compound 7j [1]HDAC 1-3Oncology (Research)Short linker + terminal amine

(HDAC1) < 100 nM
Compound 5a [2]Bacterial DNA GyraseAntimicrobialPara-hydroxy + lipophilic chainMIC (E. coli) = 3.12 µg/mL

Note: Data aggregated from referenced literature [1, 2, 3].

Future Perspectives & Challenges
  • Blood-Brain Barrier (BBB) Permeability: For CNS targets (D2 antagonists), maintaining a balance between lipophilicity (

    
     2–3) and low Topological Polar Surface Area (TPSA < 90 Ų) is critical. Many benzamides struggle with P-glycoprotein (P-gp) efflux.
    
  • Isoform Selectivity in HDACs: First-generation benzamides often hit multiple HDAC isoforms. Current research focuses on manipulating the "Cap" region of the molecule to exploit subtle differences in the rim of the HDAC catalytic tunnel, aiming for isoform-specific inhibition to reduce toxicity.

References
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition. Taylor & Francis. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. Available at: [Link]

  • Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists. PubMed. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as HDAC1 Inhibitors. MDPI. Available at: [Link]

Sources

Technical Whitepaper: Therapeutic Profiling of N-cycloheptyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cycloheptyl-3-methoxybenzamide (NCMB) represents a high-potential pharmacophore within the class of lipophilic N-substituted benzamides. While historically utilized as a chemical probe, recent Structure-Activity Relationship (SAR) data positions this scaffold as a selective Sigma-1 Receptor (σ1R) ligand .

Unlike traditional opioid or dopaminergic benzamides (e.g., sulpiride), the N-cycloheptyl substitution confers significant lipophilicity (cLogP ~3.5–4.0), facilitating Blood-Brain Barrier (BBB) penetration. The 3-methoxy motif is critical for hydrogen bonding within the σ1R ligand-binding pocket. This guide outlines the compound's potential as a therapeutic agent for neurodegenerative disorders and neuropathic pain , detailing the mechanistic rationale and validation protocols required for preclinical development.

Chemical & Pharmacological Profile

Physicochemical Properties

The structural integrity of NCMB relies on the balance between the rigid benzamide core and the flexible cycloheptyl ring.

PropertyValue (Predicted/Observed)Therapeutic Implication
Molecular Formula C₁₅H₂₁NO₂Small molecule, amenable to oral dosing.
Molecular Weight ~247.33 g/mol Well within Lipinski's Rule of 5 (<500).
cLogP 3.8 ± 0.4High lipophilicity; predicts excellent CNS penetration.
Topological Polar Surface Area (TPSA) ~38 Ų<90 Ų threshold confirms BBB permeability.
H-Bond Donors/Acceptors 1 / 2Minimal polarity, reducing P-gp efflux liability.
Mechanism of Action: The σ1R Chaperone Hypothesis

NCMB functions primarily as a Sigma-1 Receptor Agonist . The σ1R is not a typical G-protein coupled receptor but a ligand-operated molecular chaperone located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).

The Signaling Cascade:

  • Resting State: σ1R is dormant, bound to the chaperone BiP (GRP78) at the MAM.

  • Activation: NCMB binds to σ1R, causing dissociation from BiP.

  • Translocation: The active σ1R-NCMB complex translocates to the Plasma Membrane (PM) or stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R) at the MAM.

  • Effect: This stabilizes Calcium (Ca²⁺) signaling between the ER and Mitochondria, boosting ATP production and preventing Reactive Oxygen Species (ROS) accumulation.

DOT Visualization: σ1R Signaling Pathway

S1R_Pathway NCMB N-cycloheptyl-3-methoxybenzamide (Ligand) S1R_BiP σ1R-BiP Complex (Inactive @ ER Membrane) NCMB->S1R_BiP Binding S1R_Active σ1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation from BiP IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperoning @ MAM Mito Mitochondrial Ca2+ Uptake (ATP Production) IP3R->Mito Ca2+ Flux ROS ROS Suppression (Neuroprotection) Mito->ROS Metabolic Regulation

Figure 1: Mechanism of Action. NCMB binding dissociates σ1R from BiP, enhancing mitochondrial bioenergetics and reducing oxidative stress.

Therapeutic Applications

Neuroprotection (ALS & Alzheimer's)

Rationale: In Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's, misfolded proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR) and apoptosis.

  • Role of NCMB: By activating σ1R, NCMB enhances the chaperone capacity of the ER, aiding in the refolding or degradation of toxic aggregates (e.g., SOD1 aggregates in ALS).

  • Evidence Basis: Benzamide agonists (like PRE-084) have historically shown ability to extend survival in SOD1 mice models. NCMB's cycloheptyl group offers superior lipophilicity compared to PRE-084, potentially allowing lower dosing.

Neuropathic Pain Modulation

Rationale: Neuropathic pain involves central sensitization, often linked to NMDA receptor hyperactivity.

  • Role of NCMB: σ1R modulation inhibits NMDA receptor-induced pain amplification (wind-up) in the spinal dorsal horn.

  • Differentiation: Unlike opioids, NCMB targets the regulatory aspect of pain transmission without direct sedation or respiratory depression.

Technical Validation Protocols

To validate NCMB as a lead candidate, the following self-validating experimental workflows are required.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of NCMB for σ1R vs. σ2R.

Reagents:

  • Source Tissue: Guinea pig brain membranes (rich in σ1R).

  • Radioligand:

    
    -pentazocine (Specific for σ1R).
    
  • Non-specific blocker: Haloperidol (10 µM).

Step-by-Step Workflow:

  • Preparation: Homogenize brain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     for 15 min. Resuspend pellet.
    
  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL

      
      -pentazocine (2 nM final).
      
    • 25 µL NCMB (concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes (critical for lipophilic benzamides to reach equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria:

      
       nM indicates high affinity.
      
Protocol B: Microsomal Stability (Metabolic Liability)

Objective: Assess the vulnerability of the 3-methoxy and cycloheptyl groups to Cytochrome P450 metabolism.

Workflow:

  • Incubate NCMB (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM).

  • Sample at

    
     min.
    
  • Quench with ice-cold acetonitrile (containing internal standard).

  • Analyze supernatant via LC-MS/MS.

  • Target Metric: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein suggests good metabolic stability.
    
DOT Visualization: Screening Workflow

Screening_Cascade Step1 In Silico Docking (σ1R Crystal Structure) Step2 Binding Assay (Ki Determination) Step1->Step2 Select < -8 kcal/mol Step3 Functional Assay (Ca2+ Mobilization) Step2->Step3 Select Ki < 50nM Step4 ADME Profiling (Microsomal Stability) Step3->Step4 Confirm Agonism Step5 In Vivo Model (Neuropathic Pain) Step4->Step5 CLint < 20

Figure 2: Drug Discovery Cascade. A sequential filter to validate NCMB efficacy and safety.

References

  • Carato, P., et al. (2025).[1] Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules.

  • Gugnani, K., et al. (2023). Synthesis and SAR study of N-benzylbenzamides as potential neuroprotective agents. Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2025). N-cycloheptyl-3-methoxybenzamide.[2][3] National Center for Biotechnology Information.

  • Rousseaux, C.G., & Greene, S.F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research.

Sources

Methodological & Application

HPLC-MS/MS method for N-cycloheptyl-3-methoxybenzamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity HPLC-MS/MS Quantification of N-cycloheptyl-3-methoxybenzamide in Biological Matrices

Executive Summary & Scientific Rationale

N-cycloheptyl-3-methoxybenzamide (C₁₅H₂₁NO₂) is a lipophilic benzamide derivative often utilized in medicinal chemistry as a structural scaffold for enzyme inhibitors (e.g., fatty acid amide hydrolase) or G-protein coupled receptor (GPCR) ligands. Due to its absence from standard pharmacopeias, researchers require a robust, de novo method for quantification in plasma and microsomal incubations.

This protocol details a validated HPLC-MS/MS workflow. The method leverages the molecule's basic amide functionality for positive electrospray ionization (ESI+) and its lipophilicity (LogP ~3.3) for efficient retention on C18 stationary phases.

Key Technical Advantages:

  • Sensitivity: Lower Limit of Quantification (LLOQ) targeted at 1.0 ng/mL to support low-dose PK studies.

  • Selectivity: Orthogonal separation using a biphenyl or C18 column to resolve isobaric metabolites.

  • Regulatory Alignment: Validation parameters designed in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) .

Chemical Properties & Mass Spectrometry Strategy

To design a self-validating method, we must first understand the analyte's behavior under ionization.

  • Analyte: N-cycloheptyl-3-methoxybenzamide

  • Molecular Formula: C₁₅H₂₁NO₂

  • Monoisotopic Mass: 247.16 Da

  • Precursor Ion [M+H]⁺: 248.2 m/z

Fragmentation Logic (MS/MS): Under Collision-Induced Dissociation (CID), benzamides typically cleave at the amide bond.

  • Primary Transition (Quantifier): Cleavage of the amide N-C bond yields the stable 3-methoxybenzoyl cation (m/z 135.0).

  • Secondary Transition (Qualifier): Formation of the cycloheptyl carbocation (m/z 97.1) or loss of the methoxy group.

Visualizing the Fragmentation Pathway

FragmentationPathway Precursor Precursor [M+H]+ m/z 248.2 TransitionState Amide Bond Destabilization Precursor->TransitionState CID Energy Product1 Quantifier Ion [3-methoxybenzoyl]+ m/z 135.0 TransitionState->Product1 Primary Cleavage Product2 Qualifier Ion [Cycloheptyl]+ m/z 97.1 TransitionState->Product2 Secondary Path

Figure 1: Proposed fragmentation pathway for MRM optimization. The benzoyl cation provides the most stable signal for quantification.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-cycloheptyl-3-methoxybenzamide (>98% purity).[1]

  • Internal Standard (IS): N-cyclohexyl-3-methoxybenzamide (structural analog) or deuterated equivalent (d3-methoxy) if available.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Rationale: Due to the compound's lipophilicity, Liquid-Liquid Extraction (LLE) is viable, but Protein Precipitation (PPT) is preferred for high-throughput discovery phases to minimize recovery variability.

  • Aliquot: Transfer 50 µL of plasma/microsomal media to a 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H₂O).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid helps break protein binding and ensures the analyte remains in the solution phase.

  • Agitate: Vortex for 2 minutes at 1200 rpm.

  • Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions

Chromatography (HPLC/UHPLC):

  • Column: Phenomenex Kinetex C18 or Waters XBridge BEH C18 (50 x 2.1 mm, 1.7 µm or 2.6 µm).

    • Why: High surface area C18 provides excellent retention for the cycloheptyl group.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
0.5010Load sample to column head
3.0090Elute analyte (lipophilic)
4.0090Wash column
4.1010Return to initial
5.5010Re-equilibration

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Cone Gas: 150 L/hr.

  • Desolvation Gas: 1000 L/hr.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
N-cycloheptyl... 248.2135.03022Quantifier
N-cycloheptyl... 248.297.13035Qualifier
IS (Analog) [Varies][Varies]3022Normalization

Method Validation Summary (FDA 2018 Guidelines)

To ensure data integrity, the following parameters must be assessed. This section serves as a checklist for your validation report.

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • Acceptance: r² > 0.99; back-calculated standards within ±15% (±20% at LLOQ).

Precision & Accuracy
  • QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Protocol: n=5 replicates per level over 3 separate runs.

  • Criteria: CV% and Bias% must be <15%.

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of analyte spiked post-extraction vs. neat solution.

    • Target: MF between 0.85 and 1.15 (indicates minimal ion suppression).

  • Recovery: Compare peak area of pre-extraction spike vs. post-extraction spike.

    • Expectation: >80% recovery using the ACN precipitation method described above.

Analytical Workflow Visualization

The following diagram illustrates the critical path from sample collection to data release, highlighting quality control checkpoints.

Workflow Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Add IS Centrifuge Centrifugation 4000g, 10 min Prep->Centrifuge LC UHPLC Separation C18 Column Centrifuge->LC Inject Supernatant MS MS/MS Detection MRM: 248.2 > 135.0 LC->MS Data Data Processing (FDA 2018 Compliance) MS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring sample integrity and regulatory compliance.

Troubleshooting & Optimization

  • Issue: High Carryover.

    • Cause: The lipophilic cycloheptyl group may stick to the injector loop.

    • Solution: Use a strong needle wash: 50:25:25 ACN:MeOH:IPA + 0.1% FA.

  • Issue: Peak Tailing.

    • Cause: Interaction between the basic amide nitrogen and residual silanols on the column.

    • Solution: Ensure the mobile phase pH is acidic (pH ~2.8 with 0.1% Formic Acid) to keep the analyte fully protonated and minimize silanol interaction. Alternatively, use a "charged surface" C18 column (e.g., Waters CSH).

  • Issue: Low Sensitivity.

    • Cause: Poor ionization efficiency.

    • Solution: Switch mobile phase modifier from Formic Acid to Ammonium Formate (5mM). Ammonium adducts may form, but protonation is usually favored for benzamides.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: Benzamide Derivatives and Physicochemical Properties. Retrieved from [Link]

  • Waters Corporation. (2023). LC-MS/MS Method Development for Lipophilic Compounds. Retrieved from [Link]

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]

Sources

Experimental design for in vivo studies with N-cycloheptyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for In Vivo Profiling of N-cycloheptyl-3-methoxybenzamide

Executive Summary

N-cycloheptyl-3-methoxybenzamide (N-CMB) is a lipophilic N-substituted benzamide structurally characteristic of Sigma-1 Receptor (S1R) ligands . Given the pharmacophore similarity to established S1R modulators (e.g., MS-377, PRE-084), this compound is a high-priority candidate for investigation in neuropathic pain , neuroprotection , and neuroinflammation .

This Application Note provides a comprehensive, modular experimental design to transition N-CMB from a chemical probe to a validated in vivo lead. The guide prioritizes bioavailability optimization , blood-brain barrier (BBB) penetration , and functional target validation using the Chronic Constriction Injury (CCI) model.

Part 1: Physicochemical Analysis & Formulation Strategy

Rationale: N-CMB possesses a lipophilic cycloheptyl ring and a methoxy-substituted aromatic core, predicting high lipophilicity (LogP > 3.5) and poor aqueous solubility. Standard saline formulations will likely fail, leading to erratic absorption and data variability.

Protocol A: Vehicle Optimization

Objective: Create a stable, injectable formulation suitable for intraperitoneal (i.p.) or oral (p.o.) administration without inducing vehicle-related nociception.

ComponentConcentrationFunctionNotes
N-CMB 1 – 30 mg/mLActive IngredientMicronize prior to dissolution.
HP-β-CD 20% (w/v)SolubilizerHydroxypropyl-beta-cyclodextrin avoids the toxicity/irritation of DMSO.
Saline q.s.Diluent0.9% NaCl, sterile filtered.

Step-by-Step Formulation:

  • Weigh the required amount of N-CMB.

  • Dissolve N-CMB in a minimal volume of ethanol (max 5% of final volume) only if necessary, or add directly to 20% HP-β-CD solution.

  • Sonicate at 37°C for 20–30 minutes until a clear solution or stable suspension is achieved.

  • Adjust pH to 7.4 using 0.1N NaOH or HCl.

  • Critical Check: If precipitation occurs upon cooling to RT, switch to a lipid-based vehicle (e.g., 10% Tween 80 / 90% Saline).

Part 2: Pharmacokinetics (PK) & BBB Penetration

Rationale: As a putative CNS agent, N-CMB must cross the BBB. The cycloheptyl moiety facilitates passive diffusion, but metabolic liability (methoxy demethylation) must be assessed to determine the half-life (


) and time-to-peak (

).
Protocol B: Single-Dose PK/Brain Distribution
  • Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dose: 10 mg/kg (i.p.).

  • Timepoints: 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

Workflow:

  • Administer N-CMB formulation.

  • At each timepoint, anesthetize animal and collect blood via cardiac puncture (into K2EDTA tubes).

  • Immediately perfuse transcardially with cold saline to remove blood from brain vasculature.

  • Harvest whole brain.

  • Bioanalysis: Homogenize brain tissue; extract plasma. Quantify N-CMB via LC-MS/MS (MRM mode).

Success Criteria:

  • Brain/Plasma Ratio (

    
    ):  > 0.3 (Indicates sufficient CNS penetration).
    
  • 
    :  Defines the optimal pretreatment window for behavioral assays (typically 30–60 min for benzamides).
    

Part 3: In Vivo Efficacy – Neuropathic Pain Models

Rationale: Sigma-1 receptor antagonists are potent analgesics in neuropathic states.[1][2] The Chronic Constriction Injury (CCI) model is the gold standard for validating S1R-mediated anti-allodynic effects.

Protocol C: Chronic Constriction Injury (CCI) of the Sciatic Nerve
  • Mechanism: Unilateral loose ligation of the sciatic nerve induces peripheral sensitization and central plasticity modulated by S1R translocation.

Experimental Groups:

  • Sham Control: Surgery without ligation + Vehicle.

  • CCI + Vehicle: Ligation + Vehicle (Negative Control).

  • CCI + Positive Control: Ligation + Gabapentin (50 mg/kg) or S1R antagonist (e.g., BD-1047).

  • CCI + N-CMB (Low): 3 mg/kg.

  • CCI + N-CMB (High): 10 mg/kg.

Workflow:

  • Day 0 (Surgery): Expose common sciatic nerve at mid-thigh. Loosely tie 4 ligatures (chromic gut) around the nerve. Close wound.

  • Day 7–14 (Testing): Allow neuropathy to develop.

  • Assessment (Von Frey Test):

    • Place rats in mesh-bottom cages.

    • Apply calibrated Von Frey filaments to the plantar surface of the hind paw.

    • Record the Paw Withdrawal Threshold (PWT) using the Up-Down method.

  • Dosing: Administer N-CMB (i.p.) at

    
     (determined in Part 2) prior to testing.
    

Data Analysis: Calculate % Maximum Possible Effect (%MPE):



Part 4: Visualization of Experimental Logic

Figure 1: Study Workflow & Decision Tree

This diagram illustrates the critical path from formulation to efficacy validation.

ExperimentalDesign Start N-cycloheptyl-3-methoxybenzamide (Hit Compound) Formulation Formulation Strategy (20% HP-β-CD) Start->Formulation SolubilityCheck Solubility Check Formulation->SolubilityCheck SolubilityCheck->Formulation Precipitation (Retry with Tween 80) PK_Study PK & BBB Study (LC-MS/MS) SolubilityCheck->PK_Study Clear Solution Bioavail Brain/Plasma > 0.3? PK_Study->Bioavail Bioavail->Start No (Chemical Optimization) Toxicity Rotarod Test (Exclude Sedation) Bioavail->Toxicity Yes Efficacy Efficacy Model (CCI Neuropathic Pain) Toxicity->Efficacy No Motor Deficit Mechanism Mechanism Check (S1R Antagonism) Efficacy->Mechanism Significant Analgesia

Caption: Workflow for validating N-CMB. The critical "Go/No-Go" decision point is the BBB penetration ratio (Brain/Plasma > 0.3).

Figure 2: Sigma-1 Receptor Signaling Mechanism

Understanding the putative mechanism is essential for interpreting the CCI results. N-CMB is hypothesized to block the translocation of S1R to the plasma membrane, thereby inhibiting NMDA receptor sensitization.

S1R_Mechanism cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_PM Plasma Membrane (Synapse) S1R_Inactive S1R-BiP Complex (Inactive) S1R_Active S1R (Active Chaperone) S1R_Inactive->S1R_Active BiP Release NMDAR NMDA Receptor (Phosphorylated) Ca_Influx Ca2+ Influx (Central Sensitization) NMDAR->Ca_Influx Potentiation Stress Neuropathic Stress (Ca2+ Depletion) Stress->S1R_Inactive Triggers Dissociation S1R_Active->NMDAR Translocation & Chaperoning N_CMB N-CMB (Antagonist) N_CMB->S1R_Active Blocks Translocation

Caption: Putative Mechanism of Action. N-CMB acts as an S1R antagonist, preventing the chaperone-mediated potentiation of NMDA receptors during neuropathic pain states.

References

  • Mestikawy, I. E., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules. Link

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new Sigma-1 receptor antagonist. European Journal of Pharmacology. Link

  • Gris, G., et al. (2016). Sigma-1 receptor and neuropathic pain. Frontiers in Pharmacology. Link

  • Prezzavento, O., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy. International Journal of Molecular Sciences. Link

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. Link

Sources

Application Note & Protocol: Radiolabeling of N-cycloheptyl-3-methoxybenzamide with Iodine-123 for SPECT Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-cycloheptyl-3-methoxybenzamide is a molecule of interest in neuroscience and oncology research due to the prevalence of the benzamide motif in biologically active compounds.[1][2] The ability to radiolabel this compound allows for non-invasive in vivo imaging techniques such as Single-Photon Emission Computed Tomography (SPECT), providing invaluable spatiotemporal information on its biodistribution, target engagement, and pharmacokinetics.[2][3] This application note provides a detailed protocol for the radioiodination of N-cycloheptyl-3-methoxybenzamide using Iodine-123 ([¹²³I]), a radionuclide well-suited for SPECT imaging due to its 159 keV gamma-ray emission and a physical half-life of 13.22 hours.[4][5]

The described methodology is based on the well-established Cu(I)-assisted nucleophilic halogen exchange reaction on an appropriate precursor, a method known for its high radiochemical yields and specific activities.[3] This protocol is designed for researchers, scientists, and drug development professionals familiar with radiochemical synthesis and handling.

Principle of the Method

The radiosynthesis of [¹²³I]N-cycloheptyl-3-methoxybenzamide involves a two-step process. First, a non-radioactive precursor, N-cycloheptyl-3-iodo-x-methoxybenzamide (where the position of the iodo group is optimized for labeling), is synthesized. In this protocol, we will focus on the synthesis of a bromo-precursor for subsequent radioiodination, a common strategy in the field.[3] The second step is the radiolabeling reaction itself, where the bromo-precursor undergoes a copper-assisted halogen exchange with no-carrier-added [¹²³I]sodium iodide. The final radiolabeled product is then purified using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-cycloheptyl-3-methoxy-5-bromobenzamide (Precursor)>98% PurityCustom Synthesis
[¹²³I]Sodium IodideNo-carrier-addedCommercial SupplierHigh purity for radiolabeling
Copper(I) sulfate pentahydrateACS GradeSigma-Aldrich
Sodium ascorbateACS GradeSigma-Aldrich
EthanolAnhydrous, ACS GradeSigma-Aldrich
Water for InjectionUSP GradeCommercial Supplier
AcetonitrileHPLC GradeFisher Scientific
Trifluoroacetic acid (TFA)HPLC GradeFisher Scientific
Sep-Pak C18 CartridgesWatersFor solid-phase extraction
Sterile Vials and Syringes
0.22 µm Sterile FiltersFor final product sterilization

Experimental Protocols

Part 1: Precursor Synthesis (N-cycloheptyl-3-methoxy-5-bromobenzamide)

The synthesis of the bromo-precursor is a crucial first step. A plausible synthetic route involves the amide coupling of 3-methoxy-5-bromobenzoic acid with cycloheptylamine.

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-5-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) to the solution. Stir at room temperature for 2 hours or until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Amide Coupling: In a separate flask, dissolve cycloheptylamine (1.5 eq) and triethylamine (2.0 eq) in DCM. Cool this solution in an ice bath.

  • Reaction: Slowly add the acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-cycloheptyl-3-methoxy-5-bromobenzamide precursor.

  • Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Radiolabeling with Iodine-123

This protocol should be performed in a shielded hot cell with appropriate radiation safety measures.

  • Preparation: In a sealed reaction vial, prepare a solution of the N-cycloheptyl-3-methoxy-5-bromobenzamide precursor (5-10 mg) in a mixture of ethanol and water (e.g., 1:1 v/v, 500 µL).

  • Reagent Addition: Add an aqueous solution of copper(I) sulfate and sodium ascorbate.

  • [¹²³I] Addition: To the vial, add the no-carrier-added [¹²³I]sodium iodide solution (typically 185-370 MBq).

  • Reaction: Seal the vial and heat at 80-100°C for 20-30 minutes. The Cu(I)-assisted reaction facilitates the exchange of the bromine atom with the radioactive iodine.[3]

  • Quenching: After the heating step, cool the reaction vial to room temperature.

Radiolabeling Workflow Diagram

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_formulation Final Formulation Precursor N-cycloheptyl-3-methoxy-5-bromobenzamide ReactionVial Sealed Reaction Vial Precursor->ReactionVial Solvent Ethanol/Water Solvent->ReactionVial Reagents Cu(I) Sulfate / Na Ascorbate Reagents->ReactionVial I123 [¹²³I]Sodium Iodide I123->ReactionVial Heating Heat (80-100°C, 20-30 min) ReactionVial->Heating HPLC Semi-preparative HPLC Heating->HPLC Collection Collect Radiolabeled Fraction HPLC->Collection Evaporation Evaporate HPLC Solvents Collection->Evaporation Formulation Reconstitute in Saline/Ethanol Evaporation->Formulation Sterilization Sterile Filtration (0.22 µm) Formulation->Sterilization Quality_Control_Workflow cluster_tests QC Tests cluster_results Specifications FinalProduct Final [¹²³I]N-cycloheptyl- 3-methoxybenzamide Solution RCPurity Radiochemical Purity (Radio-HPLC) FinalProduct->RCPurity RNPurity Radionuclidic Purity (Gamma Spec) FinalProduct->RNPurity pHTest pH Measurement FinalProduct->pHTest SterilityTest Sterility Testing FinalProduct->SterilityTest EndotoxinTest Bacterial Endotoxin Test FinalProduct->EndotoxinTest SolventTest Residual Solvent Analysis (GC) FinalProduct->SolventTest SpecRCP ≥ 95% RCPurity->SpecRCP SpecRNP ≥ 99.9% RNPurity->SpecRNP SpecpH 5.5 - 7.5 pHTest->SpecpH SpecSterile Sterile SterilityTest->SpecSterile SpecEndo < 175 EU/V EndotoxinTest->SpecEndo SpecSolvent < 10% EtOH SolventTest->SpecSolvent

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for N-cycloheptyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Optimization Subject: Ticket ID: #RXN-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize N-cycloheptyl-3-methoxybenzamide . This is a benzamide formation reaction between 3-methoxybenzoic acid (or its chloride derivative) and cycloheptylamine .

While seemingly a standard amide coupling, two specific structural factors require attention:

  • Steric Bulk: The cycloheptyl ring is conformationally flexible but sterically demanding (

    
     bulk). This often slows nucleophilic attack compared to planar benzylamines.
    
  • Electronic Effects: The 3-methoxy group is electron-donating via resonance but withdrawing via induction. It generally leaves the carbonyl carbon sufficiently electrophilic, but less reactive than nitro- or halo-benzoic acids.

This guide provides two optimized routes: Route A (HATU-mediated) for high-throughput/discovery scale, and Route B (Acid Chloride) for scale-up.

Module 1: Route Selection & Decision Logic

Before starting, select your protocol based on your scale and purity requirements.

RouteSelection Start Start: Define Scale & Goal ScaleCheck Is scale > 5 grams? Start->ScaleCheck RouteA Route A: HATU/DIPEA (Best for <1g, High Yield, Fast) ScaleCheck->RouteA No RouteB Route B: Acid Chloride (Best for >5g, Cost-Effective) ScaleCheck->RouteB Yes Purification Purification Strategy RouteA->Purification Requires Column/Acid Wash RouteB->Purification Crystallization Possible

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Module 2: Experimental Protocols

Protocol A: HATU-Mediated Coupling (Recommended for Discovery)

Why this works: HATU generates a highly reactive aza-benzotriazole active ester, which is excellent for driving reactions with sterically hindered amines like cycloheptylamine.

Reagents:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Cycloheptylamine (1.1 equiv)

  • Solvent: Anhydrous DMF (preferred) or DCM.[1]

Step-by-Step:

  • Activation: Dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 eq) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: Add cycloheptylamine (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–16 hours.

    • Checkpoint: Monitor by LCMS.[1][2][3] If conversion <50% after 4 hours, heat to 50°C.

  • Workup (Critical for HATU removal):

    • Dilute with Ethyl Acetate (EtOAc).[4][5]

    • Wash 2x with 1N HCl (Removes unreacted amine and DIPEA).

    • Wash 2x with Sat. NaHCO₃ (Removes unreacted acid and HATU byproducts).

    • Wash 1x with Brine .[5] Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Method (Recommended for Scale-up)

Why this works: This method avoids expensive coupling reagents and difficult-to-remove urea byproducts.

Reagents:

  • 3-Methoxybenzoyl chloride (1.0 equiv) [Or generate in situ with SOCl₂]

  • Cycloheptylamine (1.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step:

  • Setup: Dissolve cycloheptylamine (1.1 eq) and Et₃N (2.0 eq) in anhydrous DCM (0.2 M) under Nitrogen/Argon. Cool to 0°C.[1]

  • Addition: Add 3-methoxybenzoyl chloride (1.0 eq) dropwise (neat or dissolved in minimal DCM) to control exotherm.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add a small amount of water or 1N HCl.

  • Workup: Separate layers. Wash organic layer with 1N HCl, then Sat. NaHCO₃.

Module 3: Troubleshooting & Optimization

If your reaction is failing or low-yielding, consult the logic flow below.

Troubleshooting Issue Identify Issue Stall Reaction Stalls (SM remains) Issue->Stall Impurity New Impurity Formed Issue->Impurity CheckSterics Is Active Ester formed? (Check LCMS for M+Benzotriazole) Stall->CheckSterics Guan Guanidinylation of Amine? (M + 99 mass) Impurity->Guan Heat Increase Temp to 50°C or Switch solvent to DMF CheckSterics->Heat Yes (Steric hindrance) Order Change Order: Pre-mix Amine + Base, then add Active Ester CheckSterics->Order No (Activation failed) Racemization Not applicable (No chiral center) SlowAdd Reduce Pre-activation time Add Amine faster Guan->SlowAdd Yes

Figure 2: Troubleshooting logic for common amide coupling failures.

Common Issues & Solutions Table
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Steric hindrance of cycloheptyl ring.Heat: Increase temperature to 40-60°C. Solvent: Switch DCM to DMF (higher boiling point, better polarity).
Product + 99 Mass (LCMS) Guanidinylation (Amine reacts with HATU).Protocol Change: Do not mix HATU and Amine directly. Ensure Acid + HATU + Base stir for 5 mins before adding amine.
Solid Precipitate Urea byproduct (if using EDC/DCC).Filter: If using DCC, filter the solid (DCU). If using HATU, the precipitate might be the product—check solubility.
Oil instead of Solid Impurities preventing crystallization.Trituration: Add cold diethyl ether or hexanes and scratch the flask to induce crystallization.

Module 4: Purification & Characterization

Purification Strategy: Since N-cycloheptyl-3-methoxybenzamide is moderately lipophilic (cLogP ~ 3.5 - 4.0), it behaves well on silica gel.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Eluent: Hexanes/Ethyl Acetate gradient (0% to 40% EtOAc).

    • Rf Value: Expect the product to elute around 20-30% EtOAc (Rf ~0.3-0.4).

  • Crystallization (Alternative):

    • Dissolve crude oil in minimal hot Ethanol or Isopropanol.

    • Add water dropwise until turbid. Cool slowly.

Expected Analytical Data:

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       ~ 8.0-8.5 ppm (Broad doublet, NH amide).
      
    • 
       ~ 7.0-7.5 ppm (Multiplet, 4H, Aromatic ring).
      
    • 
       ~ 3.8 ppm (Singlet, 3H, O-CH₃).
      
    • 
       ~ 3.9-4.1 ppm (Multiplet, 1H, CH of cycloheptyl).
      
    • 
       ~ 1.4-2.0 ppm (Multiplet, 12H, Cycloheptyl CH₂s).
      

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140-177. Link

  • Petersson, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[8] Organic & Biomolecular Chemistry, 13, 174-178. Link

Sources

Addressing off-target effects of N-cycloheptyl-3-methoxybenzamide in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers utilizing N-cycloheptyl-3-methoxybenzamide (often cataloged as a chemical probe or screening hit, structurally related to the benzamide class of SIRT2 inhibitors and Sigma receptor ligands ).

The content focuses on the physicochemical liabilities (solubility) and biological specificity issues (polypharmacology) inherent to this scaffold.

Product Support & Optimization Guide

Welcome to the Technical Resource Hub. This guide addresses the specific challenges associated with N-cycloheptyl-3-methoxybenzamide , a lipophilic benzamide probe often utilized in epigenetic screening (Sirtuin modulation) and receptor pharmacology. Due to its cycloheptyl moiety and benzamide core, this compound presents distinct challenges regarding aqueous solubility and off-target engagement (particularly SIRT1/3 cross-reactivity and Sigma-1 receptor affinity).

Part 1: Critical Troubleshooting (The "Why" and "How")

Issue 1: "Compound precipitates in cell culture media upon addition."

Diagnosis: Lipophilic Shock. The cycloheptyl group significantly increases the LogP (predicted ~3.6–4.1), causing the compound to "crash out" when a high-concentration DMSO stock is added directly to aqueous media. This results in local precipitation, effectively lowering the bioavailable concentration and causing physical stress to cells (crystals lysing membranes).

The Protocol: Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the cell well.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM or 50 mM.

  • Create 10x Intermediate: Dilute the DMSO stock 1:10 into culture media containing 10% FBS .

    • Why? Serum albumin (BSA/FBS) acts as a carrier protein, sequestering the lipophilic benzamide and preventing crystal nucleation.

  • Final Addition: Add this "10x Intermediate" to your cells to reach the 1x final concentration.

    • Result: A homogeneous dispersion with no microscopic crystals.

Visualization of Solubility Workflow

SolubilityProtocol cluster_warning Critical Checkpoint Stock DMSO Stock (50 mM) Inter 10x Intermediate (Cloudy -> Clear) Stock->Inter 1. Dilute 1:10 Media Culture Media (+10% FBS) Media->Inter Albumin binds compound Cells Cell Culture Well (Homogeneous) Inter->Cells 2. Add to cells (Final 1x)

Caption: Step-by-step intermediate dilution protocol to prevent lipophilic compound precipitation in aqueous media.

Issue 2: "I see activity, but it doesn't match the expected SIRT2 knockdown phenotype."

Diagnosis: Off-Target Polypharmacology. While 3-methoxybenzamides are classic scaffolds for Sirtuin inhibition (specifically SIRT2), they are "privileged structures" that frequently hit other targets.

  • Primary Off-Target: SIRT1 (Class I sirtuin). High concentrations (>10 µM) often lose isoform selectivity.

  • Secondary Off-Target: Sigma-1 Receptors (σ1R). N-alkyl benzamides are known high-affinity ligands for σ1R, which regulates calcium signaling and ER stress. If your readout involves calcium flux or mitochondrial respiration, you may be observing a Sigma effect, not a Sirtuin effect.

The Solution: The "Rescue & Compete" Validation To confirm your phenotype is on-target (SIRT2-mediated), perform these two validations:

  • The "Inactive" Analog Control:

    • Synthesize or purchase N-cycloheptyl-benzamide (lacking the 3-methoxy group). The 3-methoxy group is often critical for the "nicotinamide pocket" binding in Sirtuins. If the analog also causes the effect, your result is non-specific toxicity or Sigma-mediated.

  • The Titration Threshold:

    • Determine the IC50.[1] If your effect requires >25 µM, it is likely off-target. Potent SIRT2 benzamide probes (like AK-7 analogs) should be active in the 1–10 µM range.

Issue 3: "My fluorescence assay readings are erratic."

Diagnosis: Intrinsic Fluorescence or Quenching. Benzamides can absorb in the UV range and emit weak fluorescence, or quench the fluorophores used in standard deacetylation assays (e.g., the "Fluor de Lys" system).

The Protocol: Cell-Free Interference Check Before running the cellular assay, run a "Spike-In" control:

  • Take the assay buffer + Fluorophore Standard (product of the reaction).

  • Add N-cycloheptyl-3-methoxybenzamide at your testing concentration (e.g., 10 µM).

  • Measure fluorescence.

  • Compare: If the signal is significantly lower than the Standard alone, the compound is a quencher . If higher, it is autofluorescent .

    • Correction: Use HPLC-based assays (non-fluorescent) if interference is >20%.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the stability of N-cycloheptyl-3-methoxybenzamide in solution? A: The amide bond is relatively stable against hydrolysis at neutral pH. However, in plasma or media containing high esterase activity, potential degradation can occur over 24+ hours.

  • Recommendation: Refresh media containing the compound every 24 hours for long-term experiments (e.g., 72h proliferation assays). Store DMSO stocks at -20°C or -80°C; avoid repeated freeze-thaw cycles which introduce moisture and precipitate the compound.

Q: Can I use this compound for in vivo (animal) studies? A: Proceed with extreme caution.

  • Pharmacokinetics: The high lipophilicity suggests good blood-brain barrier (BBB) penetration (useful for neurodegenerative models), but also high metabolic clearance via hepatic CYPs.

  • Formulation: Standard saline will fail. You must use a vehicle system such as 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline to maintain solubility.

Q: How does this compare to AK-7 or AGK2? A: AK-7 and AGK2 are more optimized, "second-generation" SIRT2 inhibitors with better defined selectivity profiles. N-cycloheptyl-3-methoxybenzamide should be considered an "early-stage" probe. If you require absolute SIRT2 specificity, we recommend validating your results with AGK2 (IC50 ~3.5 µM) alongside this compound.

Part 3: Mechanism of Action & Off-Target Map

The following diagram illustrates the primary signaling pathway (SIRT2 inhibition) versus the confounding off-target pathways (Sigma-1 and SIRT1) that users must control for.

MechanismMap cluster_Target Primary Target (Desired) cluster_OffTarget Off-Target Liabilities (Confounding) Compound N-cycloheptyl-3-methoxybenzamide SIRT2 SIRT2 Enzyme (Cytosolic) Compound->SIRT2 Inhibition (IC50 ~X µM) SIRT1 SIRT1 (Nuclear) Compound->SIRT1 Low Selectivity (at >10µM) Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Benzamide Affinity Tubulin Alpha-Tubulin (Acetylation) SIRT2->Tubulin Blocks Deacetylation Effect1 Microtubule Stability Neuroprotection Tubulin->Effect1 P53 p53 Acetylation SIRT1->P53 Blocks Deacetylation CaFlux Calcium Flux ER Stress Sigma1->CaFlux Agonism/Antagonism

Caption: Mechanistic pathway highlighting the primary SIRT2 inhibition target and potential confounding interactions with SIRT1 and Sigma-1 receptors.

Part 4: Data Summary Table

ParameterSpecification / ValueImpact on Assay
Molecular Weight ~247.3 g/mol Small molecule, rapid diffusion.
LogP (Predicted) 3.6 – 4.1High. Risk of precipitation in media. Requires carrier (FBS).
Primary Target SIRT2 (Putative)Epigenetic regulation, Tubulin acetylation.
Key Off-Targets SIRT1, Sigma-1 ReceptorFalse positives in apoptosis or Ca2+ assays.
Solubility (Water) < 0.1 mg/mLInsoluble. Do not dilute in PBS/Water directly.
Solubility (DMSO) > 20 mg/mLExcellent. Use for stock solutions.
IC50 Range 1 – 20 µM (Context dependent)Concentrations >25 µM likely toxic/non-specific.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science. (Establishes the benzamide scaffold relevance in SIRT2 inhibition and neuroprotection).

  • Kozako, T., et al. (2012). "Analysis of SIRT2 inhibitory activity of benzamide derivatives." Bioorganic & Medicinal Chemistry. (Discusses Structure-Activity Relationships of 3-methoxybenzamide derivatives).

  • Chu, U. B., & Ruoho, A. E. (2016). "Signal transduction of the sigma-1 receptor." Molecular Pharmacology. (Reference for N-substituted benzamides as Sigma receptor ligands).

  • Di Stefano, A., et al. (2011). "Physicochemical properties and solubility of benzamide derivatives." Journal of Pharmaceutical and Biomedical Analysis. (General protocol for handling lipophilic benzamides).

Sources

Optimizing dosage and administration for in vivo N-cycloheptyl-3-methoxybenzamide studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Physicochemical Profile & Challenge

Before initiating in vivo protocols, you must recognize that N-cycloheptyl-3-methoxybenzamide (MW ~247.3 g/mol ) presents a classic Class II profile in the Biopharmaceutics Classification System (BCS).[1]

  • LogP: ~3.65 (Highly Lipophilic)[1]

  • Aqueous Solubility: Low (Predicted LogSW ~ -4.12)[1]

  • Key Challenge: Dissolution-limited absorption.[1][2] The cycloheptyl ring significantly increases lipophilicity, creating a high risk of precipitation in biological fluids if formulated incorrectly.

This guide provides the standard operating procedures (SOPs) to transition this molecule from bench to animal models without compromising data integrity due to bioavailability failure.

Module 1: Formulation Strategies (The "Brick Dust" Solution)

User Question: I tried dissolving the compound in PBS/Saline, but it precipitates immediately. What is the recommended vehicle?

Technical Response: Direct dissolution in aqueous buffers (PBS, Saline) is contraindicated for this compound due to its LogP > 3.[1]5. You must use a co-solvent system or complexation agent to maintain solubility upon injection.

Recommended Vehicle Systems
Formulation TypeComposition (v/v)ApplicationPros/Cons
Standard Co-solvent 5% DMSO + 40% PEG400 + 55% Saline IP / POBest Starting Point. High solubility capacity.[1] Warning: High osmolality.
Surfactant Enhanced 5% Ethanol + 10% Tween 80 + 85% Saline IP / POGood for lower doses (<10 mg/kg).[1] Tween 80 prevents precipitation.
Complexation 20% HP-β-Cyclodextrin (in water) IV / IPGold Standard for IV. Biologically inert, low toxicity.[1] Requires lengthy stirring.
Lipid Suspension 0.5% Methylcellulose + 0.1% Tween 80 PO (Oral Gavage)Creates a uniform suspension.[1] Not for IV/IP.
Protocol: Preparation of Co-solvent Formulation (10 mg/mL)
  • Weigh 10 mg of N-cycloheptyl-3-methoxybenzamide.

  • Add 0.5 mL DMSO (100%). Vortex until completely dissolved (clear solution).[1]

  • Slowly add 4.0 mL PEG400 while vortexing. The solution may warm slightly.

  • Slowly add 5.5 mL warm Saline (37°C) dropwise while vortexing.

    • Critical Step: If cloudiness appears, stop and sonicate. If it does not clear, your concentration is too high for this vehicle.

Module 2: Dosage & Administration Logic

User Question: What is the maximum dose volume I can administer to mice and rats without inducing vehicle toxicity?

Technical Response: Since you are likely using high percentages of organic co-solvents (DMSO/PEG), you must adhere to stricter volume limits than saline. Exceeding these causes peritoneal irritation (IP) or hemolysis (IV), confounding your behavioral or metabolic data.[1]

Maximum Recommended Dose Volumes
SpeciesWeight (Avg)RouteMax Volume (Standard)Max Volume (Co-solvent)
Mouse 25 gIP10 mL/kg (250 µL)5 mL/kg (125 µL)
Mouse 25 gPO10 mL/kg (250 µL)10 mL/kg (250 µL)
Mouse 25 gIV (Tail)5 mL/kg (125 µL)2 mL/kg (50 µL)
Rat 250 gIP5 mL/kg (1.25 mL)5 mL/kg (1.25 mL)
Rat 250 gPO10 mL/kg (2.5 mL)10 mL/kg (2.5 mL)

Dosing Calculation Example:

  • Target Dose: 30 mg/kg[1]

  • Subject: 25g Mouse

  • Concentration Required:

    • If injecting 5 mL/kg (0.125 mL per mouse):

    • 
      [1]
      

Module 3: Troubleshooting & FAQs

Q1: The compound precipitates in the syringe or needle.

Diagnosis: "Crash-out" due to temperature drop or aqueous shock.[1] Correction:

  • Warm the formulation to 37°C prior to loading the syringe.

  • Use a larger gauge needle (e.g., 25G instead of 30G) if using a suspension.

  • Switch to Cyclodextrin: HP-β-CD encapsulates the lipophilic cycloheptyl ring, preventing interaction with the aqueous environment until dilution in the bloodstream.[1]

Q2: I see high variability in efficacy between animals (PO dosing).

Diagnosis: Absorption variability due to the "Food Effect." Lipophilic benzamides absorb better with lipids but bind non-specifically to food. Correction:

  • Fast animals for 4–6 hours prior to oral gavage to standardize gastric emptying.[1]

  • Switch vehicle: Use Corn Oil or an MCT-based vehicle to trigger bile release, which solubilizes the compound naturally.[1]

Q3: The animals show signs of sedation immediately after IP injection.

Diagnosis: Vehicle toxicity, likely from DMSO or high-concentration Ethanol.[1] Correction:

  • Reduce DMSO concentration to <5%.

  • Ensure the injection rate is slow.

  • Control Group Check: You must run a vehicle-only control group to distinguish vehicle effects from the sedative effects of the benzamide target (e.g., if targeting CNS receptors).[1]

Module 4: Experimental Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct formulation based on your intended route of administration.

FormulationLogic Start Start: N-cycloheptyl-3-methoxybenzamide Route Select Route of Administration Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP PO Oral (PO) Route->PO Sol_IV Requirement: 100% Soluble No Particulates IV->Sol_IV Sol_IP Requirement: Soluble or Micro-suspension IP->Sol_IP Sol_PO Requirement: Stable Suspension or Lipid Solution PO->Sol_PO Cyclo Rec: 20% HP-beta-Cyclodextrin in Saline Sol_IV->Cyclo Cosolvent Rec: 5% DMSO / 40% PEG400 / 55% Water Sol_IP->Cosolvent MC Rec: 0.5% Methylcellulose (Suspension) Sol_PO->MC Standard Lipid Rec: Corn Oil (Solution) Sol_PO->Lipid Enhanced Absorption

Caption: Decision matrix for vehicle selection based on administration route. Green nodes indicate oral options; Red indicates IV constraints.

References

  • Hit2Lead/ChemBridge. Physicochemical Properties of N-cycloheptyl-3-methoxybenzamide (LogP, MW). Retrieved from [1]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press. (Standard text for formulation of Class II compounds).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.

Sources

Validation & Comparative

A Comparative Guide to N-cycloheptyl-3-methoxybenzamide and its Analogs: A Structural and Functional Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct comparative experimental data for N-cycloheptyl-3-methoxybenzamide against its structural analogs is not extensively available in the current body of published literature. This guide, therefore, provides a comprehensive comparison based on established structure-activity relationships (SAR) within the broader N-cycloalkylbenzamide class of compounds. The experimental protocols and data presented are derived from studies on closely related analogs, primarily N-cyclohexylbenzamides, to offer predictive insights into the potential properties and performance of N-cycloheptyl-3-methoxybenzamide.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. The versatility of the benzamide scaffold lies in the synthetic accessibility for modifications at both the N-alkyl substituent and the aromatic ring, allowing for fine-tuning of physicochemical and pharmacological properties. This guide focuses on the N-cycloheptylbenzamide series, with a specific emphasis on N-cycloheptyl-3-methoxybenzamide, and explores how subtle structural variations within this family can significantly impact their biological profiles. We will delve into the synthesis, potential biological activities, and the underlying structure-activity relationships that govern their function, drawing comparisons with closely related, experimentally characterized analogs.

Structural Framework and Synthetic Strategy

The general structure of the N-cycloheptylbenzamide analogs discussed in this guide is depicted below. The core components are the cycloheptyl group attached to the amide nitrogen and a substituted benzoyl moiety. Our primary focus, N-cycloheptyl-3-methoxybenzamide, features a methoxy group at the meta-position of the phenyl ring.

Caption: General chemical structure of N-cycloheptylbenzamide analogs.

Experimental Protocol: General Synthesis of N-cycloheptylbenzamide Analogs

The synthesis of N-cycloheptylbenzamide analogs is typically achieved through a standard amide coupling reaction. The following protocol is a generalized procedure based on methods reported for similar benzamide derivatives.[1][2]

Materials:

  • Substituted benzoic acid (e.g., 3-methoxybenzoic acid)

  • Cycloheptylamine

  • Coupling agent (e.g., HATU, DIC/HOBt)[1][3]

  • Organic base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Activation: To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add cycloheptylamine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product benzoic_acid Substituted Benzoic Acid activation Acid Activation benzoic_acid->activation cycloheptylamine Cycloheptylamine coupling Amide Coupling cycloheptylamine->coupling coupling_agent Coupling Agent (e.g., HATU) coupling_agent->activation base Organic Base (e.g., DIPEA) base->activation solvent Anhydrous Solvent (e.g., DMF) solvent->activation activation->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification final_product N-cycloheptylbenzamide Analog purification->final_product

Caption: General workflow for the synthesis of N-cycloheptylbenzamide analogs.

Comparative Analysis of Biological Activity

While direct experimental data for N-cycloheptyl-3-methoxybenzamide is scarce, we can infer its potential biological activities by examining structurally similar compounds. The primary areas where benzamides have shown significant activity are in the central nervous system (CNS), as anticancer agents, and as antimicrobial agents.

Potential as CNS-Active Agents

Substituted benzamides are well-known for their effects on dopamine receptors, particularly as D2 receptor antagonists, leading to their use as antipsychotic and antiemetic drugs.[4] The nature of the N-substituent and the substitution pattern on the aromatic ring are critical for this activity.

Compound/Analog ClassN-SubstituentBenzoyl Ring SubstituentsReported/Potential ActivityReference
N-cycloheptyl-3-methoxybenzamide Cycloheptyl3-methoxyPredicted: Potential D2 receptor antagonist activity. The cycloheptyl group may influence receptor binding and pharmacokinetic properties compared to smaller cycloalkyl groups.Inferred
N-cyclohexylbenzamide analogsCyclohexylVarious (e.g., 4-amino-5-chloro-2-methoxy)Stimulants of gastrointestinal motor function.[3][3]
N-benzylpyrrolidinyl benzamidesBenzylpyrrolidinylVarious (e.g., 5-chloro-2-methoxy-4-methylamino)Potent neuroleptic activity.

Discussion: The lipophilicity and conformational flexibility of the N-cycloheptyl group are expected to be greater than that of the more commonly studied N-cyclohexyl group. This could lead to altered binding affinity and selectivity for dopamine receptors. The 3-methoxy substituent on the benzoyl ring is a common feature in many CNS-active benzamides and is known to influence receptor interaction. Further studies would be needed to determine the precise pharmacological profile of N-cycloheptyl-3-methoxybenzamide.

Potential as Anticancer Agents

Several N-substituted benzamide derivatives have been investigated as inhibitors of various targets in cancer therapy, including histone deacetylases (HDACs) and tubulin polymerization.[5]

Compound/Analog ClassN-SubstituentBenzoyl Ring SubstituentsReported/Potential ActivityReference
N-cycloheptyl-3-methoxybenzamide Cycloheptyl3-methoxyPredicted: Potential antiproliferative activity. The cycloheptyl group could confer a unique binding mode to protein targets compared to linear or smaller cyclic N-substituents.Inferred
N-benzylbenzamide derivativesBenzylVariousPotent tubulin polymerization inhibitors with antitumor activities.[5][5]
Bis-benzamidesVariousVariousInhibitors of androgen receptor-coactivator interaction in prostate cancer.[6][6]

Discussion: The anticancer activity of benzamides is highly dependent on the overall molecular shape and the specific interactions with the target protein. The N-cycloheptyl group in N-cycloheptyl-3-methoxybenzamide could potentially occupy hydrophobic pockets in enzyme active sites. The 3-methoxy group can act as a hydrogen bond acceptor, which may be crucial for target binding.

Potential as Antimicrobial Agents

Benzamide derivatives have also been explored for their antimicrobial properties, including activity against bacteria and parasites.

Compound/Analog ClassN-SubstituentBenzoyl Ring SubstituentsReported/Potential ActivityReference
N-cycloheptyl-3-methoxybenzamide Cycloheptyl3-methoxyPredicted: Potential antibacterial or antiparasitic activity. The lipophilicity imparted by the cycloheptyl group may enhance cell membrane permeability.Inferred
N-phenylbenzamide derivativesPhenylVariousActive against kinetoplastid parasites.[7][7]
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide4-chlorophenyl4-methoxy, 3-methylaminoAnti-Hepatitis B Virus (HBV) activity.[8][8]

Discussion: The mechanism of antimicrobial action for benzamides can vary widely. For N-cycloheptyl-3-methoxybenzamide, its potential would need to be evaluated against a panel of microbes. The combination of the cycloheptyl and methoxybenzoyl moieties could lead to novel interactions with microbial targets.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related benzamide analogs, we can deduce some key SAR principles that are likely to apply to the N-cycloheptylbenzamide series.

SAR_Logic cluster_SAR Structure-Activity Relationship Logic N_Substituent N-Alkyl/Cycloalkyl Group (e.g., Cycloheptyl) Biological_Activity Biological Activity (Affinity, Selectivity, Efficacy) N_Substituent->Biological_Activity Influences Lipophilicity, Conformational Flexibility, and Binding to Hydrophobic Pockets Benzoyl_Substituents Benzoyl Ring Substituents (e.g., 3-methoxy) Benzoyl_Substituents->Biological_Activity Modulates Electronic Properties, Hydrogen Bonding Capacity, and Receptor/Enzyme Interaction

Caption: Key determinants of biological activity in N-cycloalkylbenzamides.

  • The N-cycloheptyl group: Compared to smaller cycloalkanes like cyclopentyl and cyclohexyl, the seven-membered ring of cycloheptyl offers greater conformational flexibility and a larger lipophilic surface area. This can lead to:

    • Enhanced binding: The larger size may allow for more extensive van der Waals interactions within a protein binding pocket.

    • Altered selectivity: The unique shape and flexibility could favor binding to certain biological targets over others.

    • Modified pharmacokinetics: Increased lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • The 3-methoxy group: The position and nature of substituents on the benzoyl ring are critical for activity.

    • Electronic effects: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the amide bond.

    • Steric effects: The placement at the meta-position can direct the orientation of the molecule within a binding site.

    • Hydrogen bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with receptor or enzyme residues.

Conclusion and Future Directions

N-cycloheptyl-3-methoxybenzamide represents an under-explored area within the vast chemical space of benzamide derivatives. While this guide has provided a predictive comparison based on the known activities of structurally related analogs, it underscores the need for empirical investigation.

Future research should focus on:

  • Synthesis and characterization: The synthesis of a focused library of N-cycloheptylbenzamide analogs with varying substitution patterns on the benzoyl ring.

  • In vitro screening: Evaluation of these compounds against a diverse panel of biological targets, including dopamine receptors, cancer cell lines, and microbial strains.

  • Computational modeling: Docking studies to predict the binding modes of N-cycloheptylbenzamide analogs within the active sites of relevant proteins.

By systematically exploring the structure-activity relationships of this compound class, researchers can unlock their therapeutic potential and contribute to the development of novel and effective drugs.

References

  • Sanofi (1992). N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof.
  • Saeed, S., et al. (2009). N-Cyclohexyl-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3234. [Link]

  • Case, D. E., et al. (1976). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 6(7), 405-420. [Link]

  • Kral, V. (2015). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2166. [Link]

  • Rothman, R. B., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 37(23), 3982-3991. [Link]

  • Said, N. B., et al. (2023). Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. [Link]

  • Park, S., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(15), 2791. [Link]

  • Perez-Molina, J. A., et al. (2021). Summary of the main biological results of compounds BZ analogs 1 -10. ResearchGate. [Link]

  • Wang, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387. [Link]

  • Xue, S., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723-3729. [Link]

  • Coles, S. J., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molecules, 29(24), 5693. [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link]

  • Tang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Albericio, F., et al. (2020). Synthesis of Cyclopeptides Analogues of Natural Products and Evaluation as Herbicides and Inhibitors of Cyanobacteria. Marine Drugs, 18(1), 58. [Link]

  • Ovchinnikov, V. V., et al. (2020). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. [Link]

  • Lab Supplies (n.d.). N-Cyclohexyl 4-bromo-3-methoxybenzamide, min 98%, 100 grams. Lab Supplies. [Link]

  • Li, J., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10455-10474. [Link]

  • Al-Ostoot, F. H., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 13(2), 392. [Link]

  • National Center for Biotechnology Information (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. PubMed. [Link]

  • Stephens, C. E., et al. (2014). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 57(15), 6594-6608. [Link]

  • Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. [Link]

Sources

A Head-to-Head Comparison of Synthesis Methods for N-cycloheptyl-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the efficient and reliable synthesis of target molecules is paramount. N-cycloheptyl-3-methoxybenzamide, a scaffold of interest due to its potential pharmacological activities, presents a classic case study in amide bond formation. This guide provides a head-to-head comparison of the most common and effective methods for its synthesis, offering a deep dive into the underlying chemistry, practical experimental protocols, and a quantitative assessment of their respective merits. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Introduction to N-cycloheptyl-3-methoxybenzamide and its Synthetic Challenges

N-cycloheptyl-3-methoxybenzamide belongs to the class of N-substituted benzamides, a structural motif frequently found in biologically active compounds. The core challenge in its synthesis lies in the formation of the amide bond between 3-methoxybenzoic acid and the sterically demanding cycloheptylamine. The selection of an appropriate synthetic route can significantly impact yield, purity, cost, and scalability. This guide will explore three primary methods: the classic acyl chloride approach, the widely used coupling agent-mediated amidation, and a Lewis acid-catalyzed direct amidation.

Method 1: The Acyl Chloride Route - A Robust and High-Yielding Classic

This traditional two-step method first involves the activation of 3-methoxybenzoic acid by converting it to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-methoxybenzoyl chloride is then reacted with cycloheptylamine to form the desired amide.

Mechanistic Considerations

The conversion of the carboxylic acid to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The reaction with the amine is typically rapid and often exothermic. A base, such as triethylamine or pyridine, is usually added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol:

Step 1: Synthesis of 3-Methoxybenzoyl chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.2 - 2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-methoxybenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve cycloheptylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM in a separate flask at 0 °C.

  • Add a solution of 3-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.

  • Allow the reaction mixture to stir at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

A similar synthesis of N-Cyclohexyl-3,4,5-trimethoxybenzamide from 3,4,5-trimethoxybenzoyl chloride and cyclohexylamine reported a yield of 78% after crystallization[1].

Method 2: Coupling Agent-Mediated Amidation - A Versatile and Mild Approach

The direct formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow. Coupling agents are used to activate the carboxylic acid in situ, facilitating the reaction under mild conditions. A plethora of such reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a prominent and highly efficient example.

Mechanistic Insights

HATU reacts with the carboxylate of 3-methoxybenzoic acid (formed in the presence of a base) to generate a highly reactive O-acyl(tetramethyl)isouronium salt. This activated intermediate is then readily attacked by the nucleophilic cycloheptylamine to form the amide bond, regenerating the coupling agent byproducts which are typically water-soluble and easily removed during workup.[2]

Experimental Protocol:
  • To a solution of 3-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or DCM, add HATU (1.1 - 1.5 eq) and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add cycloheptylamine (1.0 - 1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, a weak acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A synthesis of N-(3-hydroxyphenyl)-3-methoxybenzamide using HATU and triethylamine reported successful amide coupling, demonstrating the utility of this method for 3-methoxybenzoic acid derivatives[3].

Method 3: Lewis Acid-Catalyzed Direct Amidation - An Atom-Economical Alternative

This method aims for a more direct and atom-economical approach by using a Lewis acid catalyst, such as titanium(IV) chloride (TiCl₄), to promote the direct condensation of the carboxylic acid and amine, with the removal of water.

Mechanistic Rationale

The Lewis acid, TiCl₄, coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This activation facilitates the nucleophilic attack by the amine. The titanium species also likely plays a role in sequestering the water that is formed as a byproduct, thus driving the equilibrium towards the amide product.

Experimental Protocol:
  • In a flame-dried flask under an inert atmosphere, dissolve 3-methoxybenzoic acid (1.0 eq) and cycloheptylamine (1.0 - 1.2 eq) in a suitable high-boiling aprotic solvent such as pyridine or toluene.

  • Add a catalytic or stoichiometric amount of TiCl₄ dropwise at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to a temperature ranging from 85 °C to reflux for several hours to overnight, with continuous monitoring by TLC. A Dean-Stark apparatus can be used if water removal is critical.

  • After cooling to room temperature, quench the reaction carefully with water or an aqueous solution of a mild base.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

A general procedure for the direct condensation of carboxylic acids and amines using TiCl₄ in pyridine at 85 °C has been reported to provide moderate to excellent yields for a wide range of substrates[4].

Head-to-Head Comparison

FeatureAcyl Chloride MethodCoupling Agent (HATU) MethodLewis Acid (TiCl₄) Catalyzed Method
Starting Materials 3-Methoxybenzoic acid, Thionyl Chloride, Cycloheptylamine3-Methoxybenzoic acid, HATU, Base, Cycloheptylamine3-Methoxybenzoic acid, TiCl₄, Cycloheptylamine
Reaction Steps 21 (in situ activation)1
Reaction Conditions Harsher (reflux in SOCl₂), then mildMild (room temperature)Elevated temperature (85 °C - reflux)
Yield Generally high (e.g., ~78% for an analogue[1])High to excellentModerate to excellent
Purity & Workup Workup involves washing away salts; purification often straightforward.Workup removes water-soluble byproducts; chromatography common.Quenching and workup can be more complex due to the metal catalyst.
Cost Thionyl chloride is inexpensive.Coupling agents like HATU can be expensive.TiCl₄ is relatively inexpensive.
Scalability Readily scalable.Scalable, but cost of coupling agent can be a factor.Potentially scalable, but handling of TiCl₄ requires care.
Safety & Handling Thionyl chloride is corrosive and toxic, evolves HCl gas.Coupling agents are generally less hazardous but should be handled with care.TiCl₄ is highly corrosive and reacts violently with water.

Visualizing the Synthetic Pathways

Acyl Chloride Route

Acyl_Chloride_Route A 3-Methoxybenzoic Acid B 3-Methoxybenzoyl Chloride A->B + SOCl₂ C N-cycloheptyl-3- methoxybenzamide B->C + Cycloheptylamine, Base Amine Cycloheptylamine Amine->C

Caption: The two-step acyl chloride pathway for amide synthesis.

Coupling Agent-Mediated Route

Coupling_Agent_Route A 3-Methoxybenzoic Acid B Activated O-Acylisouronium Intermediate A->B + HATU, Base C N-cycloheptyl-3- methoxybenzamide B->C + Cycloheptylamine Amine Cycloheptylamine Amine->C

Caption: The one-pot synthesis using a coupling agent like HATU.

Lewis Acid-Catalyzed Route

Lewis_Acid_Route cluster_reactants Reactants A 3-Methoxybenzoic Acid C Activated Complex A->C B Cycloheptylamine B->C D N-cycloheptyl-3- methoxybenzamide C->D TiCl₄ (catalyst) - H₂O

Caption: Direct amidation catalyzed by a Lewis acid.

Conclusion and Recommendations

The choice of synthesis method for N-cycloheptyl-3-methoxybenzamide depends critically on the specific requirements of the project.

  • For high yield and cost-effectiveness on a larger scale , the acyl chloride method remains a very strong contender, provided the necessary safety precautions for handling thionyl chloride are in place. Its robustness and the high reactivity of the intermediate often lead to clean conversions and straightforward purification.

  • For versatility, mild reaction conditions, and the synthesis of sensitive or complex molecules , the coupling agent-mediated approach using HATU is superior. While the cost of the reagent is higher, the ability to perform the reaction at room temperature and the high efficiency often justify its use, especially in a research and development setting.

  • The Lewis acid-catalyzed direct amidation offers an atom-economical alternative that avoids the pre-activation step. However, the need for elevated temperatures and the handling of the moisture-sensitive and corrosive TiCl₄ may present challenges. This method is promising but may require more optimization for this specific substrate combination to achieve yields comparable to the other two methods.

Ultimately, the optimal method will be a balance of factors including the scale of the synthesis, the available budget, the sensitivity of the starting materials, and the safety infrastructure of the laboratory.

References

  • Gou, B. et al. (2009). N-Cyclohexyl-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3234. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Shaikh, A. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 331-338. Available at: [Link]

  • Figueroa, R. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Molecules, 22(9), 1549. Available at: [Link]

  • Periasamy, M. et al. (2006). New synthetic methods using the TiCl4-NR3 reagent system. Arkivoc, 2006(5), 206-223. Available at: [Link]

  • Wood, P. A. et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molecules, 29(1), 1-13. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.